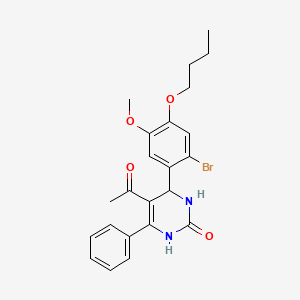
5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE
Overview
Description
“5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE” is a complex organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of various substituents through reactions such as bromination, alkylation, and acetylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry, automated synthesis, and the use of robust catalysts to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with enzymes, receptors, and other biomolecules.
Medicine
Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of “5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-2(1H)-pyrimidinone: A simpler analog with fewer substituents.
6-phenyl-3,4-dihydro-2(1H)-pyrimidinone: Lacks the acetyl and bromo-butoxy-methoxyphenyl groups.
Uniqueness
The unique combination of substituents in “5-ACETYL-4-(2-BROMO-4-BUTOXY-5-METHOXYPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE” imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-acetyl-4-(2-bromo-4-butoxy-5-methoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O4/c1-4-5-11-30-19-13-17(24)16(12-18(19)29-3)22-20(14(2)27)21(25-23(28)26-22)15-9-7-6-8-10-15/h6-10,12-13,22H,4-5,11H2,1-3H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMJFCCDUWSIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)Br)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















